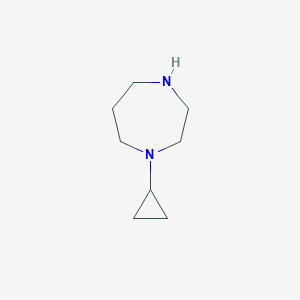

1-Cyclopropyl-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-9-5-7-10(6-1)8-2-3-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRCKSXKSHUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277751 | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30858-71-0 | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30858-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 1 Cyclopropyl 1,4 Diazepane

1-Cyclopropyl-1,4-diazepane as a Versatile Building Block in Complex Organic Molecule Synthesis

This compound serves as a foundational component in the construction of a wide array of complex organic molecules, particularly in the development of novel therapeutic agents. The diazepane core is a recurring motif in compounds with significant biological activity, including antipsychotic, anxiolytic, and anticonvulsant properties. researchgate.netsemanticscholar.org The presence of the N-cyclopropyl group often enhances the metabolic stability and potency of drug candidates. hyphadiscovery.com

Diverse Chemical Transformations of the Diazepane Core

The 1,4-diazepane ring is susceptible to a variety of chemical transformations that enable the fine-tuning of its properties and the introduction of new functionalities.

Oxidation Reactions and Formation of N-Oxides

The nitrogen atoms within the this compound ring can undergo oxidation to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The tertiary nitrogen atom, being more electron-rich, is generally more susceptible to oxidation than the secondary nitrogen. The resulting N-oxide functionality can alter the molecule's polarity and basicity. In some heterocyclic systems, N-oxides are not just metabolic byproducts but can also serve as synthetic intermediates; for example, they can be reduced back to the parent amine. researchgate.net

Reduction Reactions Leading to Altered Nitrogen Functionalities

While direct reduction of the saturated diazepane amine functionalities is uncommon, reduction reactions are crucial for transforming derivatives of the core. For example, if the secondary amine is first converted to an amide through acylation, the amide can then be reduced to a substituted tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process of acylation-reduction is a common method for N-alkylation. Similarly, if an N-oxide is formed, it can be selectively reduced back to the tertiary amine using reagents like phosphorus trichloride (PCl₃). researchgate.net Reductive amination is another key transformation where a carbonyl compound reacts with the secondary amine to form an iminium intermediate, which is then reduced in situ with agents like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄) to yield a more complex N-alkylated diazepane. nih.govnih.gov

Nucleophilic Substitution and Alkylation Reactions at Nitrogen Centers

The secondary amine at the N4 position of this compound is a potent nucleophile and readily participates in substitution and alkylation reactions. This reactivity is the cornerstone of its use as a synthetic building block. nih.gov A wide range of electrophiles can be used to introduce functional groups at this position.

Table 1: Examples of N4-Position Derivatization Reactions

| Reaction Type | Electrophile Example | Reagent/Conditions | Product Type |

| N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile (B52724) | N4-Benzyl derivative |

| N-Acylation | Benzoyl chloride | Triethylamine, DCM | N4-Benzoyl amide |

| Reductive Amination | Benzaldehyde | NaCNBH₃, Methanol (B129727) | N4-Benzyl derivative |

| N-Arylation | 2-Fluoronitrobenzene | K₂CO₃, DMSO | N4-Aryl derivative |

These reactions allow for the systematic modification of the diazepane scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov For example, acylation with various aroyl chlorides followed by N-alkylation has been used to synthesize novel sigma receptor ligands. nih.gov

Strategic Derivatization for Functional Group Introduction

Beyond reactions at the nitrogen centers, modifications can be envisioned for other parts of the molecule to further diversify its structure and properties.

Modifications to the Cyclopropyl (B3062369) Moiety and its Impact on Reactivity

The cyclopropyl group is generally a stable moiety but can undergo specific chemical transformations. Although less common than reactions on the diazepane core, modifications to the cyclopropyl ring can have a significant impact on the molecule's biological and chemical properties. mdpi.com The strained three-membered ring can be susceptible to ring-opening reactions under certain enzymatic or chemical conditions, sometimes involving radical intermediates. hyphadiscovery.comnih.gov For instance, cytochrome P450-mediated oxidation can lead to ring-opened metabolites. hyphadiscovery.comnih.gov

Introduction of Substituents on the Diazepane Ring and their Synthetic Implications

The chemical architecture of this compound provides a versatile scaffold for synthetic modification. The introduction of various substituents onto the diazepane ring is a primary strategy for modulating the physicochemical properties and biological activity of the parent compound. Derivatization primarily targets the secondary amine at the N-4 position and, to a lesser extent, the carbon backbone of the seven-membered ring. These modifications are crucial for developing analogues with tailored functions, ranging from therapeutic agents to specialized chemical tools.

Functionalization at the N-4 Position

The secondary amine at the N-4 position of the this compound ring is the most accessible site for chemical derivatization due to its nucleophilicity. Standard organic reactions can be employed to introduce a wide array of functional groups, thereby creating extensive libraries of novel compounds.

Key strategies for N-4 substitution include:

N-Acylation: This reaction involves treating the diazepane with acylating agents, such as aroyl chlorides, in the presence of a base. This method is effective for introducing amide functionalities, which can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, various aroyl chlorides can be used to produce a series of N-4-aroyl-1-cyclopropyl-1,4-diazepanes.

N-Alkylation: The introduction of alkyl or benzyl groups at the N-4 position is commonly achieved through reductive amination. nih.gov This two-step process typically involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov This approach allows for the incorporation of diverse substituents, such as substituted benzyl groups, which have been shown to be critical for modulating biological target affinity. nih.gov

The following table summarizes common synthetic strategies for modifying the N-4 position of the diazepane ring.

| Reaction Type | Reagents | Substituent Introduced | Synthetic Implication |

|---|---|---|---|

| N-Acylation | Aroyl Chlorides (Ar-COCl), Triethylamine (Et₃N) | Aroyl groups (e.g., Benzoyl, Benzofuranyl) | Introduces amide linkage, alters electronic properties, potential for new biological interactions. nih.gov |

| Reductive Amination | Aldehydes/Ketones (e.g., 2,4-dimethylbenzaldehyde), Sodium Cyanoborohydride (NaCNBH₃) | Alkyl, Benzyl, and substituted Benzyl groups | Increases steric bulk and lipophilicity; crucial for tuning receptor binding affinity. nih.gov |

| N-Arylation | Aryl Halides, Palladium or Copper catalysts (Buchwald-Hartwig amination) | Aryl or Heteroaryl groups | Forms a direct N-C(sp²) bond, enabling exploration of aromatic substituent effects. |

Substitution on the Diazepane Carbon Backbone

Direct functionalization of the carbon atoms of the pre-formed diazepane ring is synthetically challenging. Therefore, the introduction of substituents on the carbon backbone is typically accomplished by constructing the ring from appropriately functionalized precursors. This "late-stage diversification strategy" allows for the synthesis of 1,4-diazepanes with substituents at various positions, including chiral centers. researchgate.net

For example, starting the synthesis with enantiomerically pure amino acids can lead to the formation of chiral 1,4-diazepanes with specific stereochemistry at the C-2 position. researchgate.net This method provides precise control over the three-dimensional structure of the final molecule, which is often essential for selective interaction with biological targets.

Synthetic Implications of Derivatization

The strategic introduction of substituents onto the this compound ring has profound implications for the resulting molecule's properties and potential applications.

Modulation of Biological Activity: Derivatization is a cornerstone of medicinal chemistry for optimizing a compound's interaction with biological targets. Research on related 1,4-diazepane scaffolds has shown that the nature of the substituents at the N-1 and N-4 positions can dramatically influence binding affinity and selectivity for specific receptors. For example, in a series of diazepane-based sigma (σ) receptor ligands, substituting the N-4 benzyl moiety with a 2,4-dimethylbenzyl group was found to improve affinity for the σ2 receptor subtype. nih.gov Similarly, studies have indicated that a cyclohexylmethyl or a simple butyl group can be the preferred substituent at the N-4 position for achieving high σ1 receptor affinity. researchgate.net

Alteration of Physicochemical Properties: The addition of functional groups can systematically tune key physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while adding lipophilic moieties can improve membrane permeability.

Development of Specialized Functions: Beyond therapeutic applications, derivatization can impart specialized functions to the diazepane scaffold. One notable example is the synthesis of hexadentate chelators for radiometals like Gallium-68 (⁶⁸Ga). This is achieved by alkylating the diazepane nitrogens with three 2-hydroxybenzyl pendant arms, creating a structure capable of securely coordinating the metal ion for use in nuclear medicine imaging. nih.gov

The following table outlines the key synthetic implications of introducing substituents.

| Implication | Synthetic Strategy | Example Effect |

|---|---|---|

| Tuning Receptor Affinity & Selectivity | Varying N-4 substituents (e.g., alkyl, substituted benzyl) and N-1 acyl groups. | A 2,4-dimethylbenzyl group at N-4 can enhance σ2 receptor affinity over σ1. nih.gov |

| Improving Physicochemical Profile | Introduction of polar or lipophilic groups. | Adding hydroxyl or carboxyl groups to increase solubility. |

| Creating Specialized Tools | Attaching functional pendant arms to the nitrogen atoms. | Synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl) derivatives to create chelators for radiometals. nih.gov |

| Controlling Stereochemistry | Synthesis from chiral precursors (e.g., amino acids). | Achieves specific 3D conformation for selective biological interaction. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropyl 1,4 Diazepane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1-cyclopropyl-1,4-diazepane analogs.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer fundamental information about the chemical environment of each nucleus within a molecule.

In ¹H NMR spectra of this compound analogs, the cyclopropyl (B3062369) protons typically appear as a complex multiplet in the upfield region, generally between 0.3 and 0.8 ppm. rsc.org The methine proton of the cyclopropyl group can be found at a slightly downfield shift compared to the methylene (B1212753) protons. clockss.org The protons on the diazepane ring exhibit characteristic shifts depending on their position relative to the nitrogen atoms and the cyclopropyl substituent. The methylene protons adjacent to the nitrogen atoms (N-CH₂) usually resonate in the range of 2.5 to 3.5 ppm.

¹³C NMR spectra provide complementary information. The carbons of the cyclopropyl group are typically observed at high field, with the methine carbon appearing at a slightly lower field than the methylene carbons. researchgate.net The chemical shifts of the diazepane ring carbons are influenced by the nitrogen atoms, with carbons adjacent to nitrogen (C-N) appearing in the range of 40-60 ppm. The specific chemical shifts can be influenced by the nature of other substituents on the diazepane ring. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Analog

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | ~0.7-1.0 (m) | ~10-15 |

| Cyclopropyl-CH₂ | ~0.3-0.8 (m) | ~5-10 |

| Diazepane-CH₂ (adjacent to N1) | ~2.8-3.2 (t) | ~50-55 |

| Diazepane-CH₂ (adjacent to N4) | ~2.6-3.0 (t) | ~45-50 |

| Diazepane-CH₂ (C5) | ~1.7-2.0 (quintet) | ~25-30 |

| Note: These are approximate ranges and can vary based on solvent and substitution. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for deducing the connectivity and conformational aspects of this compound analogs.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. In a this compound analog, COSY spectra would show correlations between the cyclopropyl protons and between the adjacent methylene groups within the diazepane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the upfield proton signals of the cyclopropyl group will correlate with the corresponding upfield carbon signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range (2-3 bond) correlations between protons and carbons. This technique is vital for establishing the connectivity across heteroatoms and quaternary carbons. For example, HMBC can show correlations from the cyclopropyl protons to the C2 and C7 carbons of the diazepane ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. For diazepane ring systems, which can exist in various conformations such as chair and boat, NOESY/ROESY can help in determining the preferred conformation by identifying through-space interactions between protons on different parts of the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for N-substituted diazepanes often involve cleavage of the bonds adjacent to the nitrogen atoms. researchgate.net For a this compound analog, characteristic fragments may arise from:

Loss of the cyclopropyl group.

Ring opening of the diazepane moiety.

Cleavage of the C-C bonds within the diazepane ring.

Table 2: Potential Mass Spectrometric Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion |

| 99 | [C₅H₁₁N₂]⁺ | Loss of cyclopropyl group (C₃H₅) |

| 70 | [C₄H₈N]⁺ | Cleavage of the diazepane ring |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

| Note: These are predicted fragments and their relative abundance can vary. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.

For this compound analogs, the IR and Raman spectra will exhibit characteristic bands for the C-H, C-N, and N-H (if present) bonds.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are typically observed at higher frequencies (around 3100-3000 cm⁻¹) compared to the C-H stretching of the diazepane ring's methylene groups (around 2950-2850 cm⁻¹). acs.org

N-H Stretching: If the nitrogen at position 4 is unsubstituted, a characteristic N-H stretching band will be observed in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the diazepane ring usually appear in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.

Ring Vibrations: The vibrational modes of the diazepane and cyclopropyl rings will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). The Raman spectrum can be particularly useful for observing the symmetric vibrations of the carbon skeleton. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| Cyclopropyl C-H | Stretching | 3100-3000 | IR, Raman |

| Diazepane CH₂ | Stretching | 2950-2850 | IR, Raman |

| N-H (if present) | Stretching | 3300-3500 | IR |

| C-N | Stretching | 1250-1020 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated heterocyclic systems like this compound, which lack extensive chromophores, the electronic transitions are typically of high energy and occur in the far-UV region.

Saturated amines can exhibit n → σ* transitions, where a non-bonding electron from the nitrogen atom is excited to an anti-bonding sigma orbital. shu.ac.ukslideshare.net These transitions usually occur at wavelengths below 200 nm and may not be readily observable with standard UV-Vis spectrophotometers. youtube.com The presence of certain substituents on the diazepane ring could potentially shift these absorptions to longer wavelengths. However, for the parent this compound, significant absorption in the 200-800 nm range is not expected.

Crystallographic Analysis for Solid-State Structure and Conformational Insights of Diazepane Ring Systems

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of cyclic systems.

For analogs of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction can precisely determine the three-dimensional arrangement of atoms. This is particularly valuable for understanding the conformation of the seven-membered diazepane ring. Diazepane rings are known to adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.netnih.gov The preferred conformation is influenced by the nature and position of substituents.

Table 4: Representative Crystallographic Parameters for a Diazepane Ring System

| Parameter | Typical Value |

| C-N Bond Length | 1.45 - 1.48 Å |

| C-C Bond Length (in ring) | 1.50 - 1.54 Å |

| C-N-C Bond Angle | 110 - 115° |

| Ring Conformation | Chair, Boat, or Twist-Boat |

| Note: These values are general and can vary for specific derivatives. |

Chromatographic Techniques for Purity Assessment and Isolation of this compound and its Derivatives

The purity assessment and isolation of this compound and its analogs are critical steps in their synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic method and its specific parameters are tailored to the physicochemical properties of the target compounds, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for the analysis and purification of this compound and its derivatives. Each of these methods offers distinct advantages for purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination and preparative isolation of non-volatile and thermally labile compounds like this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.

Purity Assessment:

For the purity assessment of this compound, a gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities. A typical HPLC system for this purpose would consist of a C18 column with a mobile phase gradient of water (containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector at a wavelength where the diazepine (B8756704) ring or other chromophores in the derivatives absorb, or more universally with a mass spectrometer (LC-MS) for confirmation of molecular weights.

Detailed Research Findings: In a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, HPLC analysis of the reaction mixtures consistently revealed the presence of byproducts alongside the desired trialkylated products. For instance, the analysis of a reaction mixture of a dialkylated precursor and its subsequent byproduct after a reductive amination step showed a distinct peak for the byproduct with a retention time of 6.9 minutes on a Gemini® NX-C18 column. nih.gov This demonstrates the capability of HPLC to monitor reaction progress and identify the formation of side products.

Interactive Data Table: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes (dependent on exact derivative) |

Isolation:

Preparative HPLC is a powerful technique for the isolation of pure this compound and its derivatives from complex reaction mixtures. nih.gov The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The fractions corresponding to the desired compound's peak are collected, and the solvent is evaporated to yield the purified product.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable derivatives of this compound. For compounds with free amine groups, derivatization may be necessary to increase volatility and improve peak shape. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both qualitative and quantitative analysis, providing retention time data and mass spectral information for confident identification.

Detailed Research Findings: The enantioselective gas chromatographic analysis of various chiral cyclopropane (B1198618) derivatives has been successfully performed using a Chirasil-β-Dex chiral stationary phase. researchgate.net This method provides information on chemical yields, enantioselectivity, and catalytic activity in cyclopropanation reactions. researchgate.net While not directly on this compound, this demonstrates the utility of GC for the analysis of complex cyclopropane-containing molecules, which could be adapted for chiral purity assessment of this compound derivatives.

Interactive Data Table: Representative GC-MS Method for Analysis of a Derivatized this compound Analog

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (EI, 70 eV) |

| Scan Range | 40-500 m/z |

| Derivatizing Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (hypothetical) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring reaction progress, screening for optimal separation conditions, and preliminary purity assessment of this compound and its derivatives. It is particularly useful for quickly determining the number of components in a mixture and for identifying a suitable solvent system for column chromatography.

Detailed Research Findings: Studies on the separation of benzodiazepine (B76468) derivatives, which share a similar diazepine core, have shown that a variety of mobile phases can be used with silica (B1680970) gel plates to achieve effective separation. For instance, a mobile phase of chloroform (B151607) and methanol (97:3) has been identified as an effective system for separating a range of benzodiazepines. forensics.org.my Another study found that a combination of acetone, toluene, ethanol, and ammonia (B1221849) (45:45:7:3) provided excellent separation for seven different benzodiazepines on silica gel 60 F254 plates. ijpsr.com These findings suggest that similar solvent systems could be effective for the TLC analysis of this compound and its derivatives.

Interactive Data Table: Representative TLC Systems for this compound

| Stationary Phase | Mobile Phase System | Visualization Method | Expected Rf Range |

| Silica Gel 60 F254 | Chloroform: Methanol (95:5) | UV light (254 nm), Iodine vapor | 0.3 - 0.6 |

| Silica Gel 60 F254 | Ethyl Acetate: Hexane (1:1) with 1% Triethylamine | UV light (254 nm), Ninhydrin stain | 0.4 - 0.7 |

| Alumina | Dichloromethane: Methanol (98:2) | UV light (254 nm), Iodine vapor | 0.2 - 0.5 |

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and stability of organic compounds. mdpi.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the optimized ground-state geometry of 1-Cyclopropyl-1,4-diazepane. tandfonline.comresearchgate.net These calculations find the lowest energy arrangement of the atoms by minimizing the forces on them, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometrical Parameters for this compound (Calculated using DFT) Note: These are hypothetical values based on typical findings for related structures like cyclopropylamines and diazepane derivatives.

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C(cyclopropyl)-N | ~1.43 |

| C-N (ring) | ~1.47 | |

| C-C (ring) | ~1.54 | |

| C-C (cyclopropyl) | ~1.51 | |

| Bond Angle (°) | C-N-C (ring) | ~114 |

| N-C-C (ring) | ~115 | |

| C(ring)-N-C(cyclopropyl) | ~118 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the results of a quantum chemical calculation in terms of classical chemical bonding concepts. It examines the electron density to derive information about charge distribution, hybridization, and intramolecular interactions. academicjournals.org For this compound, NBO analysis can quantify the charge on each atom, revealing the polarity of bonds and identifying the most electron-rich and electron-deficient sites.

The nitrogen atoms in the diazepane ring are expected to be the most electronegative centers, bearing significant negative partial charges due to their lone pairs of electrons. The analysis can also reveal hyperconjugative interactions, such as the donation of electron density from a C-H bond into an adjacent empty (antibonding) orbital. In studies of similar heterocyclic amines, NBO analysis has been crucial for understanding intramolecular charge transfer and the nature of the bonds involving heteroatoms. tandfonline.com

Table 2: Representative Natural Atomic Charges for Key Atoms in this compound (Derived from NBO Analysis) Note: These values are illustrative and based on general principles and studies of similar amine-containing heterocycles.

| Atom | Representative Natural Charge (e) |

| N1 (cyclopropyl-substituted) | -0.65 |

| N4 | -0.68 |

| C (cyclopropyl, attached to N1) | +0.25 |

| H (on N4) | +0.40 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species, such as substrates, receptors, or reagents. The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). chemrxiv.orgmdpi.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the two nitrogen atoms, corresponding to their lone pairs of electrons. nih.gov These regions represent the primary sites for protonation and electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly any N-H protons, would exhibit positive potential (blue), indicating them as sites susceptible to nucleophilic interaction. nih.gov MEP analysis provides a clear, qualitative picture of the molecule's reactive sites, guiding predictions of its intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. iqce.jpossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ripublication.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting the high energy of their non-bonding lone pair electrons. The LUMO would likely be distributed across the antibonding σ* orbitals of the C-N and C-C bonds. Analyzing the spatial distribution and energies of these orbitals helps predict how the molecule will behave in various reactions. frontiersin.orgnih.gov For instance, in a reaction with an electrophile, the interaction would be governed by the overlap of the electrophile's LUMO with the HOMO of the diazepane, with the reaction occurring at the site where the HOMO has the largest coefficient (the nitrogen atoms). libretexts.org

Table 3: Representative Frontier Molecular Orbital Properties for this compound (Theoretical) Note: Energy values are hypothetical, illustrating typical results for similar heterocyclic amines.

| Orbital | Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

| HOMO | -6.2 | N1, N4 lone pairs | Nucleophilic character, site of electrophilic attack |

| LUMO | +1.5 | C-N, C-H σ* orbitals | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | 7.7 | - | Indicates high kinetic stability |

Molecular Modeling and Simulation Studies

While quantum calculations focus on electronic properties, molecular modeling and simulation are used to explore the dynamic and conformational behavior of molecules.

Seven-membered rings are conformationally complex due to their high degree of flexibility. smu.edu Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heterocyclic analogs can exist in several low-energy conformations, primarily in two families: the chair/twist-chair family and the boat/twist-boat family. researchgate.net For the 1,4-diazepane ring, the most stable conformations are typically found to be in the twist-boat and twist-chair forms. nih.govresearchgate.net

Computational methods, including molecular mechanics and DFT, are used to map the potential energy surface of the diazepane ring. This analysis identifies the various stable conformers (energy minima) and the transition states that connect them. Studies on N,N-disubstituted-1,4-diazepanes have revealed a preference for a twist-boat conformation. nih.gov The presence of the cyclopropyl (B3062369) substituent on one nitrogen and potentially other groups on the second nitrogen will influence the relative energies of these conformers. Steric hindrance and electronic effects introduced by the substituents play a crucial role in determining the conformational equilibrium. Understanding the preferred conformation is vital, as the three-dimensional shape of the molecule dictates how it can interact with biological targets.

Table 4: Representative Relative Energies of 1,4-Diazepane Ring Conformations Note: Data is illustrative, based on computational studies of various diazepane derivatives. The exact energies for this compound would require specific calculations.

| Conformation | Typical Relative Energy (kcal/mol) |

| Twist-Chair | 1.0 - 2.5 |

| Chair | 0.5 - 2.0 |

| Twist-Boat | 0.0 (often the global minimum) |

| Boat | 1.5 - 3.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

A key aspect of MD simulations is the ability to explore the conformational space of a molecule. For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can adopt unexpected low-energy conformations, such as a twist-boat ring conformation, which may be crucial for their biological activity. nih.gov Such simulations can elucidate the dynamic interplay of different structural features, like intramolecular pi-stacking interactions, which stabilize certain conformations. nih.gov

In the context of drug design, MD simulations are instrumental in understanding the stability of a ligand when bound to a receptor. For example, computational studies on novel 1,4-diazepane-based sigma receptor (σR) ligands have utilized MD simulations to confirm the strong and stable interaction of the ligand with the active site of the receptor. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation time.

The following table summarizes key parameters often analyzed in MD simulations of diazepane derivatives:

| Parameter | Description | Significance for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the molecule's conformation and its complex with a biological target. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule, which can be important for receptor binding. |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule's structure over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water or a receptor). | Crucial for understanding the specific interactions that stabilize the molecule or its binding to a target. |

By applying these analyses to this compound, researchers can gain a detailed understanding of its dynamic behavior and stability, which is essential for predicting its pharmacokinetic properties and designing more effective derivatives.

In Silico Screening and Virtual Library Generation for Novel Derivative Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, in silico screening can be employed to design novel derivatives with enhanced biological activity.

The process typically begins with the generation of a virtual library of compounds based on the this compound scaffold. This involves systematically modifying the core structure by adding various functional groups at different positions. These modifications can be guided by known structure-activity relationships or designed to explore a diverse chemical space.

Once the virtual library is created, these compounds are computationally screened against a specific biological target. This can be done using several methods, including:

Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify new ones. Techniques like pharmacophore modeling can be used to create a 3D model of the essential features required for biological activity. This model is then used to screen the virtual library for molecules that match these features.

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of each compound in the virtual library to the target's active site. mdpi.com

An example of a workflow for in silico screening of this compound derivatives is presented in the table below:

| Step | Description | Computational Tools |

| 1. Target Identification and Preparation | Identify the biological target and obtain its 3D structure (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogens, assigning charges, and defining the binding site. | PDB, Schrödinger Maestro, MOE |

| 2. Virtual Library Generation | Create a library of virtual compounds by adding various substituents to the this compound scaffold. | ChemDraw, MarvinSketch, RDKit |

| 3. High-Throughput Virtual Screening (HTVS) | Perform an initial rapid screening of the entire library to filter out non-promising compounds based on simple scoring functions. | Glide, AutoDock Vina, OpenEye FRED |

| 4. Standard Precision (SP) and Extra Precision (XP) Docking | Subject the hits from HTVS to more rigorous docking protocols with more accurate scoring functions to refine the binding poses and affinities. | Glide, GOLD, AutoDock |

| 5. Post-screening Analysis and Hit Selection | Analyze the docking results, considering factors like binding energy, interaction patterns, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Select the most promising candidates for further experimental validation. | Schrödinger Maestro, PyMOL, ADMET Predictor |

This systematic approach allows for the efficient exploration of a vast chemical space to identify novel derivatives of this compound with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure. For this compound, QSAR and QSPR studies can provide valuable predictive models for designing new analogs with improved characteristics.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (for QSAR) or physicochemical properties (for QSPR) is compiled. For this compound, this would involve synthesizing and testing a series of derivatives.

Molecular Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

A comparative QSAR analysis of benzodiazepine (B76468) derivatives, which share the diazepine (B8756704) core with this compound, has been performed to differentiate between compounds with different biological activities based on their physicochemical properties. nih.gov Such studies highlight the potential of QSAR to classify and predict the biological profiles of novel diazepine derivatives.

The table below outlines the types of molecular descriptors that could be used in QSAR/QSPR modeling of this compound derivatives:

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular weight, atom counts, bond counts | Basic molecular composition |

| 2D Descriptors | Topological indices (e.g., Wiener index, Randić index), connectivity indices | Atomic connectivity and branching |

| 3D Descriptors | Geometrical descriptors (e.g., surface area, volume), WHIM descriptors | 3D shape and size of the molecule |

| Physicochemical Descriptors | LogP (lipophilicity), polar surface area (PSA), molar refractivity | Physicochemical properties relevant to pharmacokinetics |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial charges | Electronic distribution and reactivity |

By developing robust QSAR and QSPR models, researchers can predict the biological activity and physicochemical properties of unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Mechanistic Investigations of Chemical Reactions and Potential Biological Interactions via Computational Methods

Computational methods, particularly quantum mechanics (QM), provide a powerful means to investigate the mechanisms of chemical reactions and the nature of biological interactions at an atomic level. chemrxiv.org For this compound, these methods can be used to understand its reactivity, metabolic fate, and interactions with biological targets.

QM calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of molecules and to calculate various properties, including optimized geometries, reaction energies, and activation barriers. This allows for the detailed investigation of reaction pathways. For example, computational studies can elucidate the mechanism of synthetic routes to diazepine derivatives, helping to optimize reaction conditions and improve yields.

In the context of biological interactions, computational methods can be used to study the binding of this compound and its analogs to target proteins. By calculating the interaction energies and analyzing the types of interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), researchers can gain a detailed understanding of the molecular recognition process. A quantum mechanical study on the interaction of a model benzodiazepine with silica (B1680970) surfaces illustrates how these methods can be applied to understand intermolecular forces. researchgate.net

The following table summarizes the application of different computational methods for mechanistic investigations of this compound:

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for the synthesis or metabolism of this compound. | Transition state structures, activation energies, reaction pathways, and thermodynamic stability of intermediates and products. |

| Ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) | High-accuracy calculation of electronic properties and interaction energies. | Detailed electronic structure, charge distribution, and precise intermolecular interaction energies. |

| Semi-empirical methods (e.g., AM1, PM3) | Rapid screening of large numbers of molecules or for initial exploration of reaction pathways. | Approximate geometries, heats of formation, and electronic properties for large systems. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the interaction of this compound with a biological target (e.g., an enzyme active site). | Detailed description of the electronic changes in the ligand and the active site upon binding, and the mechanism of enzyme-catalyzed reactions. |

Through these computational investigations, a deeper understanding of the chemical and biological behavior of this compound can be achieved, which is invaluable for the rational design of new therapeutic agents.

Medicinal Chemistry and Biological Target Interaction Studies Academic Research Focus

1,4-Diazepanes as a Privileged Scaffold for Rational Ligand Design

The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold." nih.gov This designation is attributed to its unique seven-membered heterocyclic structure containing two nitrogen atoms, typically at positions 1 and 4. nih.govwikipedia.org The inherent flexibility and conformational diversity of the diazepine (B8756704) ring allow it to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets. nih.gov The three-dimensional arrangement of substituents on the 1,4-diazepane core can be readily modified, enabling the exploration of chemical space and the optimization of interactions with specific protein binding sites. nih.gov This adaptability has made the 1,4-diazepane scaffold a cornerstone in the development of therapeutic agents for various diseases. semanticscholar.orgnih.gov

The utility of the 1,4-diazepane framework in rational drug design is further underscored by its presence in numerous biologically active compounds. researchgate.net Its ability to mimic peptide turns and present functional groups in precise spatial orientations makes it an attractive starting point for the development of small molecule inhibitors and modulators of protein-protein interactions. nih.gov Researchers have successfully utilized this scaffold to create libraries of compounds for screening against various targets, demonstrating its broad applicability in drug discovery. rsc.orgresearchgate.net

Molecular Basis of Biological Activity: Target Engagement Research

The biological effects of 1-cyclopropyl-1,4-diazepane and its analogs are a direct result of their molecular interactions with various biological targets. Academic research has focused on elucidating these interactions to understand the structure-activity relationships and to guide the design of more potent and selective compounds.

α4β2 nicotinic acetylcholine (B1216132) receptors: The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype in the brain and is implicated in various neurological processes. nih.gov Certain 1,4-diazepane derivatives have been investigated as ligands for this receptor. For instance, the synthetic alkaloid NS3531 (1-(pyridin-3-yl)-1,4-diazepane) has been shown to interact with the α4β2 nAChR. nih.gov The interaction involves the cationic nitrogen of the diazepane ring and the pyridine (B92270) nitrogen acting as a hydrogen bond acceptor, key features of the nicotinic pharmacophore. nih.gov The orientation of the pyridine ring within the binding site, influenced by interactions with amino acid residues like β2(-)F119, β2(-)V111, and L121, is crucial for its activity. nih.gov The substitution pattern on the diazepane scaffold can also influence selectivity for different α4β2 receptor stoichiometries, such as the high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 isoforms. unimi.it

Serotonin (B10506) receptors: Analogs of 1,4-diazepane have been evaluated for their binding affinity to various serotonin (5-HT) receptor subtypes. For example, 5H-dibenzo[b,e] nih.govacs.orgdiazepine derivatives have shown selective binding to the 5-HT2A receptor. nih.gov The selectivity for different serotonin receptor subtypes is influenced by the specific substitutions on the diazepine ring system. nih.gov

GABAA receptors: The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines, a class of drugs that includes a fused benzene (B151609) and diazepine ring. mdpi.com While not direct analogs of this compound, the extensive research on benzodiazepines provides insight into how the broader 1,4-diazepane scaffold can interact with GABAA receptors. nih.govresearchgate.net The binding of these compounds to the benzodiazepine (B76468) site on the GABAA receptor allosterically modulates the receptor's function, enhancing the effect of GABA. nih.govwikipedia.org The interaction is highly specific, with the diazepine ring playing a critical role in orienting the molecule within the binding pocket at the α/γ subunit interface. nih.govacs.org

Oxytocin (B344502) receptors: Currently, there is a lack of specific academic research detailing the direct interaction of this compound or its close analogs with oxytocin receptors.

Sigma receptors: A number of 1,4-diazepane-containing derivatives have been synthesized and evaluated as ligands for sigma receptors (σR), which are classified into σ1 and σ2 subtypes. nih.gov These receptors are implicated in various neurological disorders. acs.orgsigmaaldrich.com Studies have shown that the diazepane spacer can retain or even improve the affinity for both σ1 and σ2 receptors compared to smaller ring systems like piperidine. nih.gov Specific substitutions, such as benzofuran (B130515) and quinoline (B57606) moieties, have resulted in high σR affinity. nih.gov For example, the benzofurane derivative 2c and its 2,4-dimethyl substituted analog 3c have demonstrated high affinity for σ1 and both σR subtypes, respectively. nih.gov

| Compound | Target | Ki (nM) | Reference |

| 2c | σ1R | 8.0 | nih.gov |

| 3c | σ1R | 8.0 | nih.gov |

| 3c | σ2R | 28 | nih.gov |

This table presents the binding affinities (Ki) of selected 1,4-diazepane derivatives for sigma receptor subtypes.

GSK-3β: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases. Diazepino-quinolone derivatives have been synthesized and identified as potent inhibitors of GSK-3β. ajol.inforesearchgate.netsemanticscholar.org One such derivative, compound 102 , exhibited significant in vitro activity against GSK-3β with an IC50 value of 0.114 μM. ajol.inforesearchgate.net This demonstrates that the diazepine scaffold can be effectively utilized to design inhibitors targeting the ATP-binding site of this enzyme. ajol.info

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. europeanreview.orgresearchgate.net Researchers have successfully developed 1,4-diazepane-based inhibitors of SARS-CoV-2 Mpro. nih.gov By optimizing interactions with key pockets (S1, S2, S1', and S4) of the enzyme's active site, a significant enhancement in binding affinity was achieved. nih.gov For example, compounds 37 and 38 were identified as potent inhibitors with IC50 values of 660 nM and 280 nM, respectively. nih.gov Crystallographic analysis revealed that the diazepane ring allows for interactions with four binding pockets, leading to higher inhibitory activity compared to structurally similar piperazine-based inhibitors. nih.govnews-medical.net

| Compound | Target | IC50 (nM) | Reference |

| 37 | SARS-CoV-2 Mpro | 660 | nih.gov |

| 38 | SARS-CoV-2 Mpro | 280 | nih.gov |

| 102 | GSK-3β | 114 | ajol.inforesearchgate.net |

This table shows the half-maximal inhibitory concentrations (IC50) of specific 1,4-diazepane derivatives against their respective enzyme targets.

Chemokine receptors are involved in immune responses and have been implicated in various inflammatory diseases. A 1,4-diazepane agonist of the CXC chemokine receptor 7 (CXCR7) was discovered with low nanomolar potency. nih.gov Further structure-activity relationship studies led to the development of a tertiary β-amino amide derivative with similar affinity for CXCR7 (Ki of 13 nM and an EC50 of 11 nM for β-arrestin recruitment), highlighting the potential of the 1,4-diazepane scaffold in modulating this class of receptors. nih.gov

In Vitro Biological Activity Profiling of this compound Analogs

The 1,4-diazepane scaffold has been explored for its potential antimicrobial and antiviral activities. semanticscholar.orgnih.gov Various derivatives have been synthesized and screened against a range of pathogens.

Antimicrobial Properties: Novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. ias.ac.in Similarly, curcumin-based 1,4-benzodiazepines have demonstrated potency against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. researchgate.net For instance, a dichlorinated 1,4-benzodiazepine (B1214927) exhibited a remarkable minimum inhibitory concentration (MIC) of 3.125 μg/mL against S. aureus. researchgate.net Other studies have also reported the synthesis of 1,2-diazepine derivatives with significant antibacterial activity against various bacterial strains. biointerfaceresearch.comresearchgate.net The antibacterial efficacy is often attributed to the presence of the diazepine ring in the molecular structure. biointerfaceresearch.com Furthermore, dibenzodiazepine derivatives have shown antibacterial activity against intracellular bacteria like Salmonella. nih.gov

| Compound Type | Organism | Activity (MIC) | Reference |

| Dichlorinated 1,4-benzodiazepine | S. aureus | 3.125 µg/mL | researchgate.net |

| 1,2-Diazepine derivative | Various bacteria | Significant activity | biointerfaceresearch.comresearchgate.net |

This table summarizes the antimicrobial activity of selected 1,4-diazepane analogs.

Antiviral Properties: In addition to the SARS-CoV-2 Mpro inhibitors mentioned previously, other 1,4-diazepine derivatives have been investigated for their antiviral potential. Substituted 1,4-diazepines have been reported to possess anti-HIV activity. ias.ac.in

Receptor Binding Affinity and Functional Potency Assays (e.g., [3H]epibatidine binding, 86Rb+ ion flux assays)

In academic research, the initial characterization of novel compounds like this compound and its analogs involves determining their affinity for the target receptor and their functional effect. For ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), radioligand binding assays and ion flux assays are standard methods.

A key technique to measure the binding affinity of a compound to nAChRs is a competition binding assay using [3H]epibatidine. mdpi.com Epibatidine (B1211577) is a potent nicotinic agonist that binds with high affinity to several nAChR subtypes. mdpi.com In these assays, a constant concentration of [3H]epibatidine is incubated with membranes from cells expressing the nAChR subtype of interest, along with varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled epibatidine from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

For instance, in a study of novel hybrid compounds, a derivative of this compound, specifically 1-[5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]-1,4-diazepane, was evaluated for its binding affinity at various nAChR subtypes. This compound demonstrated a high affinity for the α4β2* nAChR subtype with a Ki value of 0.5 nM. In contrast, it showed negligible affinity for the α3β4 and α7 subtypes, indicating a high degree of selectivity. nih.gov

Functional potency is often assessed using 86Rb+ ion flux assays. This method measures the ability of a compound to open or block the ion channel of the nAChR. Cells expressing the target receptor are pre-loaded with the radioactive rubidium isotope (86Rb+). Upon activation by an agonist, the ion channel opens, allowing 86Rb+ to flow out of the cells. The amount of radioactivity released is proportional to the degree of channel activation. nih.gov From these experiments, the EC50 (the concentration of an agonist that produces 50% of the maximal response) and the IC50 (the concentration of an antagonist that inhibits 50% of the agonist response) can be determined. The same this compound derivative mentioned above was found to be a partial agonist at the α4β2* nAChR, with an EC50 value of 15 nM and an IC50 value of 50 nM in 86Rb+ ion flux assays. nih.gov

These assays are crucial in the initial stages of drug discovery to establish the potency and selectivity of new chemical entities.

Structure-Activity Relationship (SAR) Investigations for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify key structural features responsible for its potency, selectivity, and functional profile.

Impact of Cyclopropyl (B3062369) Substitution on Target Binding Affinity and Selectivity

The introduction of a cyclopropyl group into a molecule can have a significant impact on its pharmacological properties. The cyclopropyl ring is a small, rigid structure that can introduce conformational constraints and alter the electronic properties of the molecule. nih.gov

In the context of 1,4-diazepane derivatives targeting nAChRs, the incorporation of a cyclopropyl group has been shown to be beneficial for both binding affinity and selectivity. For example, the replacement of a more flexible acetylene (B1199291) bond with a rigid cyclopropane (B1198618) ring in certain nAChR ligands has been a successful strategy to improve subtype selectivity for α4β2-nAChRs. nih.gov The cyclopropane ring can orient the side chain of the molecule in a specific manner that enhances its interaction with the target receptor. nih.gov

In the case of 1-[5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]-1,4-diazepane, the (1S,2R)-configured cyclopropane ring was found to be crucial for its high binding affinity (Ki = 0.5 nM) and selectivity for the α4β2* nAChR subtype over the α3β4* and α7 subtypes. nih.gov This high selectivity is a desirable feature for potential therapeutic agents, as it can minimize off-target effects. nih.gov The α3β4-/α4β2-nAChR Ki ratios for some cyclopropane-containing analogs have been reported to be as high as 65,200 and 100,000, which is significantly greater than that of nicotine. nih.gov

Influence of Diazepane Ring Modifications on Biological Profile and Specificity

The 1,4-diazepane ring is a seven-membered heterocyclic scaffold that is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgnih.gov Modifications to the diazepane ring can significantly influence the biological profile and specificity of a molecule.

The conformational flexibility of the diazepane ring allows it to adopt various shapes, which can be exploited to achieve optimal interactions with a biological target. nih.gov In the development of nAChR partial agonists, the incorporation of a diazepane moiety into a cyclopropyl- or isoxazolylpyridine ether scaffold has led to highly potent and selective compounds. nih.gov For example, 1-(pyridin-3-yl)-1,4-diazepane itself is a potent α4β2-nAChR agonist. nih.gov

Further modifications, such as the introduction of substituents on the diazepane ring, can fine-tune the pharmacological properties. For example, in the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor series based on a diazepane scaffold, the introduction of an additional exit vector on the diazepane ring was explored to target specific pockets in the enzyme's active site, which significantly enhanced binding affinity.

The nitrogen atoms of the diazepane ring also offer points for modification. The protonated amine and the pyridine nitrogen are important for hydrogen bonding interactions with the receptor. otavachemicals.com The distance between the cationic center and the hydrogen bond acceptor is a key determinant of ligand affinity. otavachemicals.com

Rational Design Principles for Enhanced Target Specificity and Potency

Rational drug design involves the use of computational and structural information to guide the design of new ligands with improved properties. This approach aims to move beyond trial-and-error synthesis and instead make informed decisions about which molecules to create.

For 1,4-diazepane-based compounds targeting nAChRs, several rational design principles can be applied. Pharmacophore modeling is a key technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A typical pharmacophore for nicotinic agonists includes a cationic nitrogen and a hydrogen-bond acceptor feature. nih.gov By understanding the optimal distance and geometry between these features, new molecules can be designed that fit the pharmacophore model.

Structure-based drug design, where the three-dimensional structure of the target receptor is known, allows for the design of ligands that can fit precisely into the binding site. Homology modeling can be used to create a model of the target receptor if its exact structure has not been determined experimentally. otavachemicals.com These models can then be used for in silico docking studies to predict the binding mode and affinity of new ligand designs. nih.gov

For instance, the development of selective nAChR ligands has been guided by the understanding that allosteric sites on the receptor are often less conserved than the orthosteric (agonist-binding) site. mdpi.com Designing ligands that target these allosteric sites can lead to greater subtype selectivity. mdpi.com Computational modeling has also been used to study the binding of diazepam to GABAA receptors, leading to the identification of new allosteric modulators. nih.gov

High-Throughput Screening and Lead Identification Strategies in Academic Settings

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of compounds for a specific biological activity. mdpi.com In academic settings, HTS is a valuable tool for identifying novel "hit" compounds that can serve as starting points for medicinal chemistry optimization.

The process typically involves screening a large and diverse chemical library against a specific biological target in a miniaturized assay format, such as a 96- or 384-well plate. mdpi.com These libraries can contain hundreds of thousands of small molecules. malvernpanalytical.com For CNS targets, specialized libraries of compounds with physicochemical properties suitable for blood-brain barrier penetration are often used. enamine.net

Once a "hit" is identified from an HTS campaign, it undergoes a process of validation and optimization to become a "lead" compound. This involves re-testing the compound to confirm its activity, followed by the synthesis and evaluation of analogs to establish a preliminary SAR. researchgate.net For example, a diazepane-based hit for the SARS-CoV-2 Mpro was identified through computational methods and then rapidly optimized using high-throughput medicinal chemistry to generate a potent and selective lead series.

Virtual screening is a computational alternative to HTS where large databases of compounds are screened in silico to identify molecules that are predicted to bind to a target. nih.gov This approach can be more time and cost-effective than experimental HTS. The integration of functional data into structure-based virtual screening has been shown to dramatically improve its performance in identifying high-affinity ligands. nih.gov

The ultimate goal of these lead identification strategies is to discover novel chemical scaffolds with promising biological activity that can be further developed into potential therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Expanding the Chemical Space of 1-Cyclopropyl-1,4-diazepane Derivatives

The exploration of novel synthetic routes is fundamental to unlocking the full therapeutic potential of the this compound scaffold. Future research will likely focus on developing more efficient and versatile synthetic methodologies to generate a diverse library of derivatives.

Key areas for exploration include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted this compound analogs is crucial, as different stereoisomers can exhibit distinct pharmacological profiles.

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of derivatives with diverse substitutions on the diazepane ring. nih.gov This will be instrumental in establishing comprehensive structure-activity relationships (SAR).

Novel Cyclization Strategies: Investigating new catalytic systems, such as palladium-catalyzed cyclizations, could provide more efficient and milder conditions for constructing the diazepane ring. mdpi.comnih.gov Efficient procedures for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives have been developed using heteropolyacids as catalysts, which have shown high yields and shorter reaction times. nih.gov

Functionalization of the Cyclopropyl (B3062369) Moiety: Exploring reactions to modify the cyclopropyl ring itself could lead to derivatives with unique steric and electronic properties, potentially modulating target binding and pharmacokinetic properties.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, allowing for the study of stereospecific interactions with biological targets. | Development of highly stereoselective catalysts and reaction conditions can be complex and time-consuming. |

| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries, accelerating the hit identification and lead optimization process. | Purification and characterization of large numbers of compounds can be a bottleneck. |

| Novel Cyclization Methods | Potentially higher yields, milder reaction conditions, and improved functional group tolerance compared to traditional methods. | Catalyst development and optimization for specific substrates may be required. |

| Cyclopropyl Ring Functionalization | Creation of novel chemical entities with unique three-dimensional structures and potential for improved pharmacological properties. | The inherent strain of the cyclopropyl ring can make it susceptible to ring-opening under certain reaction conditions. |

Advanced Computational Approaches for Accelerated Drug Discovery and Design of Diazepane-Based Compounds

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For this compound, these approaches can provide valuable insights into its conformational preferences, target interactions, and potential for drug-likeness.

Future computational efforts should focus on:

Conformational Analysis: The seven-membered diazepane ring is highly flexible. chemisgroup.us Detailed conformational analysis using molecular mechanics and molecular dynamics simulations will be essential to understand the accessible three-dimensional shapes of this compound derivatives and how they influence biological activity.

Pharmacophore Modeling and Virtual Screening: Based on known active 1,4-diazepane derivatives, pharmacophore models can be developed to identify key structural features required for binding to specific targets. These models can then be used to virtually screen large compound databases to identify novel hits. openpharmaceuticalsciencesjournal.com

Structure-Based Drug Design: For targets where a crystal structure is available, molecular docking and free energy calculations can be used to predict the binding modes and affinities of this compound derivatives. This information can guide the design of new analogs with improved potency and selectivity. nih.gov

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. openpharmaceuticalsciencesjournal.com

Identification of Undiscovered Biological Targets for this compound Scaffolds

The 1,4-diazepane core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.gov While derivatives of the broader 1,4-diazepane class have shown activity at receptors such as the orexin (B13118510), 5-HT6, and sigma receptors, the specific target landscape for this compound remains largely unexplored. openpharmaceuticalsciencesjournal.comnih.govnih.gov

Future research should aim to:

Phenotypic Screening: High-content screening of this compound derivatives in various disease-relevant cellular models can help identify novel biological activities without a preconceived target.

Target Deconvolution: Once a phenotypic effect is observed, various techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be used to identify the specific molecular target(s) responsible for the observed activity.

Fragment-Based Screening: The this compound core can be used as a starting point in fragment-based drug discovery campaigns against a wide range of protein targets.

Exploration of Novel Target Classes: Given the structural novelty of the this compound scaffold, it may interact with target classes that have not been previously associated with diazepine-like molecules.

A table of potential biological targets for this compound derivatives, based on the known activities of the broader 1,4-diazepane class, is provided below:

| Potential Target Class | Rationale for Exploration |

| G-Protein Coupled Receptors (GPCRs) | 1,4-Diazepane derivatives have shown potent activity as orexin and 5-HT6 receptor antagonists. openpharmaceuticalsciencesjournal.comnih.gov |

| Ion Channels | The diazepine (B8756704) scaffold is known to modulate ion channel activity, including those of the GABA-A receptor. chemisgroup.us |

| Enzymes | Derivatives of 1,4-diazepane-7-ones have been identified as inhibitors of human kallikrein 7. nih.gov |

| Sigma Receptors | Novel 1,4-diazepane-based ligands have been developed with high affinity for sigma receptors. nih.gov |

Development of Next-Generation Diazepane-Based Ligands with Tailored Pharmacological Profiles

The ultimate goal of medicinal chemistry is to develop drugs with optimal efficacy and minimal side effects. For this compound, this will involve a detailed understanding of its structure-activity relationship (SAR) and structure-property relationship (SPR).

Future efforts in this area should include:

Systematic SAR Studies: By synthesizing and testing a wide range of derivatives, a comprehensive understanding of how different substituents on the scaffold influence potency, selectivity, and functional activity can be established. nih.gov

Selectivity Profiling: Promising compounds should be screened against a broad panel of receptors, enzymes, and ion channels to assess their selectivity and identify potential off-target effects early in the discovery process.

Optimization of Physicochemical Properties: Modifications to the this compound scaffold can be made to fine-tune properties such as solubility, lipophilicity, and metabolic stability to achieve a desirable pharmacokinetic profile. nih.gov

Polypharmacology: In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy. The this compound scaffold could be intentionally designed to interact with a specific set of targets to achieve a desired polypharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Diazepane Research and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govbeilstein-journals.org For the this compound scaffold, these technologies can be applied across the entire research and development pipeline.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET profiles of novel this compound derivatives, thereby prioritizing the most promising candidates for synthesis.